molecular formula C16H12O2S B3057924 5-Methoxy-2-phenyl-4H-thiochromen-4-one CAS No. 86406-07-7

5-Methoxy-2-phenyl-4H-thiochromen-4-one

Cat. No.: B3057924
CAS No.: 86406-07-7
M. Wt: 268.3 g/mol
InChI Key: ZDXFSBAMCGHZIK-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-4H-thiochromen-4-one is a chemical compound belonging to the class of thiochromenones It is characterized by the presence of a methoxy group at the 5th position, a phenyl group at the 2nd position, and a thiochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-4H-thiochromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with a thiol compound in the presence of a base, followed by cyclization to form the thiochromenone core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiochromenone core to dihydrothiochromenones using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiochromenones.

    Substitution: Various substituted thiochromenones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the mitochondrial pathway. The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

5-Methoxy-2-phenyl-4H-thiochromen-4-one can be compared with other thiochromenone derivatives, such as:

    2-Phenyl-4H-thiochromen-4-one: Lacks the methoxy group, which may result in different chemical and biological properties.

    5-Hydroxy-2-phenyl-4H-thiochromen-4-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

    5-Methoxy-2-methyl-4H-thiochromen-4-one: Substitution of the phenyl group with a methyl group, which may affect its overall properties.

Properties

IUPAC Name

5-methoxy-2-phenylthiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXFSBAMCGHZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320788
Record name 5-Methoxy-2-phenylthiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86406-07-7
Record name NSC364352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-phenylthiochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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